molecular formula C44H36O13 B1160462 Mulberrofuran G pentaacetate CAS No. 99217-75-1

Mulberrofuran G pentaacetate

Cat. No.: B1160462
CAS No.: 99217-75-1
M. Wt: 772.7 g/mol
InChI Key:
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Description

. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Mulberrofuran G pentaacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, this compound interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the binding of the SARS-CoV-2 spike protein and preventing viral entry into cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to inhibit the entry of SARS-CoV-2 into cells by blocking the interaction between the virus’s spike protein and the ACE2 receptor . This inhibition can prevent viral replication and spread. Additionally, this compound has neuroprotective effects, protecting cells from glutamate-induced cell death . These cellular effects underscore the compound’s potential in treating viral infections and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound interacts with the ACE2 receptor, preventing the binding of the SARS-CoV-2 spike protein and inhibiting viral entry . These molecular interactions highlight the compound’s potential as an enzyme inhibitor and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its activity over extended periods. It can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and neuroprotection . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular energy production and utilization . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For example, this compound has been shown to accumulate in the liver and brain, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, increasing its efficacy. For instance, this compound’s localization to the endoplasmic reticulum allows it to effectively inhibit viral entry by blocking the ACE2 receptor . Understanding these subcellular localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mulberrofuran G pentaacetate typically involves the acetylation of Mulberrofuran G. The process begins with the extraction of Mulberrofuran G from the root barks of Morus alba. This is followed by a reaction with acetic anhydride in the presence of a catalyst such as pyridine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and acetylation process but on a larger scale. The extraction involves the use of solvents like ethanol or methanol to isolate Mulberrofuran G, which is then subjected to acetylation using acetic anhydride and a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Mulberrofuran G pentaacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of Mulberrofuran G, such as hydroquinones and substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mulberrofuran G pentaacetate is unique due to its potent inhibitory effects on viral proteins and its ability to act as a natural preservative. Its acetylated form enhances its stability and bioavailability compared to its non-acetylated counterparts .

Properties

IUPAC Name

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJAGFOPTXHQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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